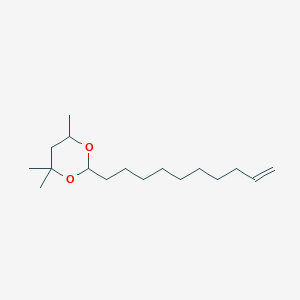
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of dec-9-en-1-ol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where the dec-9-en-1-yl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and the dec-9-en-1-yl group play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dec-9-en-1-yl acetate
- Dec-9-en-1-yl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
- 1,3-bis(Dec-9-en-1-yloxy)-1,1,3,3-tetramethyldisiloxane
Uniqueness
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is unique due to its specific combination of a dioxane ring and a dec-9-en-1-yl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
5445-60-3 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-dec-9-enyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16-18-15(2)14-17(3,4)19-16/h5,15-16H,1,6-14H2,2-4H3 |
InChI-Schlüssel |
BRXNTZKPKAJNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(O1)CCCCCCCCC=C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


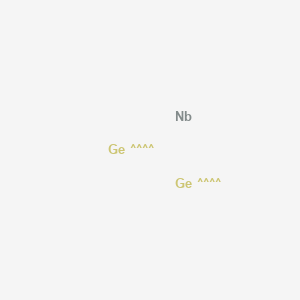

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
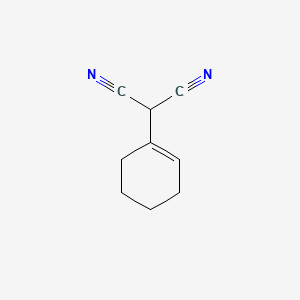
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
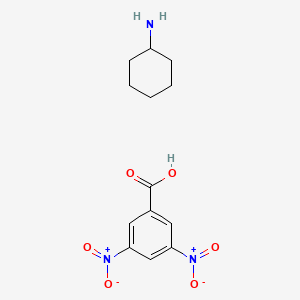
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
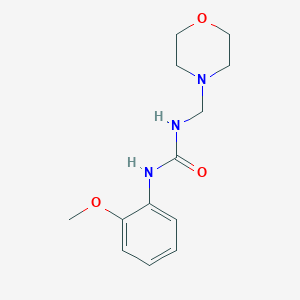
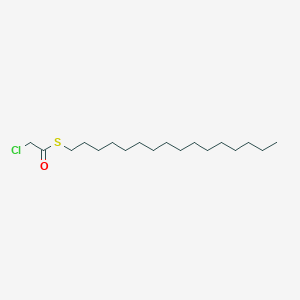
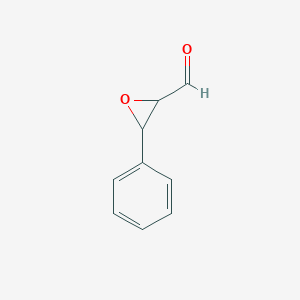
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)

